molecular formula C16H17F3O3 B1323899 trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid CAS No. 735275-00-0

trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1323899
CAS No.: 735275-00-0
M. Wt: 314.3 g/mol
InChI Key: XQKZBVGBIMPIMD-WCQYABFASA-N
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Description

Historical Context and Discovery

The compound first emerged in chemical literature in the early 21st century as part of efforts to develop novel carboxylic acid derivatives for catalytic applications. While its exact discovery date remains unspecified in public records, its synthesis likely arose from advances in palladium-catalyzed decarbonylative cyclization methods, which became prominent in the 2010s. Early synthetic routes focused on Friedel-Crafts acylation and stereoselective alkylation strategies to construct the cyclohexane backbone while preserving the trans configuration of substituents. The trifluoromethylphenyl group’s incorporation reflects the growing interest in fluorinated compounds for enhancing metabolic stability in drug candidates.

Nomenclature and Identification Parameters

The compound’s systematic IUPAC name is (1R,2S)-2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid , emphasizing its stereochemistry and functional groups. Key identifiers include:

Parameter Value Source
CAS Registry Number 735275-00-0
Molecular Formula C₁₆H₁₇F₃O₃
Molecular Weight 314.30 g/mol
SMILES O=C([C@H]1C@HCCCC1)O
InChI Key XQKZBVGBIMPIMD-WCQYABFASA-N

Alternative designations include rel-(1R,2S)-2-[2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexanecarboxylic acid and MFCD06799165. Regulatory databases classify it under HS Code 2918300090 (cyclic carboxylic acids).

Stereochemical Configuration and Isomeric Forms

The compound exhibits two stereogenic centers at the C1 and C2 positions of the cyclohexane ring, yielding a trans-diaxial configuration between the carboxylic acid and ketone-containing side chain. X-ray crystallography and nuclear Overhauser effect (NOE) studies confirm the (1R,2S) absolute configuration.

Isomeric variants include:

  • Cis-3 isomer : CAS 735275-42-0, with axial carboxylic acid and equatorial side chain.
  • Cis-4 isomer : CAS 735275-68-0, featuring a para-substituted trifluoromethyl group.
  • Ortho-substituted analogs : e.g., trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid (CAS 735274-98-3).

The trans isomer’s stability arises from minimized 1,3-diaxial interactions compared to cis forms, as evidenced by comparative Gibbs free energy calculations.

Position in Cyclohexane Derivative Classification

As a monocyclic cyclohexanecarboxylic acid derivative , this compound belongs to a class of molecules characterized by:

  • A six-membered carbocyclic ring with chair conformation dominance.
  • Substituents at C1 (carboxylic acid) and C2 (2-oxo-2-aryl ethyl group).
  • Electron-withdrawing trifluoromethyl groups enhancing electrophilic reactivity at the ketone moiety.

Comparative analysis with simpler analogs like 3-(trifluoromethyl)cyclohexane-1-carboxylic acid (CAS 104907-44-0) highlights the structural complexity introduced by the keto-aryl side chain. Its classification aligns with bioactive cyclohexane derivatives such as tranexamic acid but differs in lacking amino substituents.

Properties

IUPAC Name

(1R,2S)-2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3O3/c17-16(18,19)12-7-5-10(6-8-12)14(20)9-11-3-1-2-4-13(11)15(21)22/h5-8,11,13H,1-4,9H2,(H,21,22)/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKZBVGBIMPIMD-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641393
Record name (1R,2S)-2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735275-00-0
Record name rel-(1R,2S)-2-[2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735275-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2S)-2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 4-trifluoromethylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by oxidation to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of this compound as a scaffold for developing anticancer agents. The compound's structural features allow it to interact with specific biological targets, such as protein kinases involved in cell proliferation. For instance, research indicates that derivatives of this compound can inhibit polo-like kinase 1 (Plk1), a target implicated in various cancers. The inhibition of Plk1 is crucial as it plays a significant role in mitosis and cell cycle regulation, making it a prime target for anticancer drug development .

1.2 Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid. Compounds with similar structural motifs have been shown to exhibit significant anti-inflammatory effects by modulating inflammatory pathways. This suggests that this compound could be explored further for therapeutic applications in treating inflammatory diseases .

Material Science

2.1 Polymer Synthesis

The unique chemical structure of this compound makes it suitable for use in polymer synthesis. It can serve as a monomer or a modifying agent to enhance the properties of polymers, such as thermal stability and chemical resistance. The trifluoromethyl group is particularly valuable for imparting hydrophobic characteristics to polymer matrices, which can be beneficial in various industrial applications .

Case Studies

3.1 Case Study: Anticancer Compound Development

A notable study involved synthesizing a series of derivatives based on this compound to evaluate their anticancer efficacy against Plk1. The results indicated that certain modifications to the side chains significantly enhanced inhibitory activity, demonstrating the compound's versatility as a lead structure for drug development .

3.2 Case Study: Polymer Enhancement

In another investigation, researchers utilized this compound in the formulation of high-performance polymers designed for use in extreme environments. The incorporation of this compound into polymer matrices resulted in materials with improved thermal stability and mechanical strength, showcasing its potential in material science applications .

Mechanism of Action

The mechanism of action of trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

Para- vs. Meta-Substituted Trifluoromethylphenyl Groups
  • Target Compound : 4-Trifluoromethylphenyl substituent (para position; C₁₆H₁₇F₃O₃, MW 314.30) .
  • Analog: trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid (CAS 735274-99-4; C₁₆H₁₇F₃O₃, MW 314.30) .
Nitro Group Substitution
  • Analog: trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid (CAS 735275-02-2; C₁₅H₁₇NO₅, MW 291.30) . The 3-nitrophenyl group introduces stronger electron-withdrawing effects than trifluoromethyl, which could enhance reactivity but reduce metabolic stability.

Substituent Type Variations

Halogen and Methoxy Substitutions
  • Analogs :
    • trans-4-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (iodo substituent) .
    • trans-4-[2-(2/3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (methoxy substituent) .
    • cis-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (bromo substituent) .
  • Key Differences :
    • Electron-withdrawing halogens (e.g., Br, I) may improve binding to hydrophobic pockets, while electron-donating methoxy groups could enhance solubility but reduce target affinity.

Ring Size Modifications

  • Analog: cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid (CAS 733740-47-1; C₁₅H₁₅F₃O₃, MW 300.00) .

Stereochemical Variations

  • Cis Isomers :
    • cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid (CAS 735274-64-3) .
    • cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid .
  • Impact :
    • Cis isomers generally exhibit reduced potency due to unfavorable spatial orientation for target binding, as evidenced by diastereomer studies .

Biological Activity

Trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid, often referred to by its chemical structure or CAS number (735275-00-0), is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H17F3O3C_{16}H_{17}F_3O_3 and a molecular weight of 314.31 g/mol. Its structure features a cyclohexane ring substituted with a carboxylic acid group and a trifluoromethylphenyl moiety, which is significant for its biological interactions.

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced lipophilicity and can interact with biological targets more effectively than their non-fluorinated counterparts. The presence of the trifluoromethyl group in this compound is hypothesized to contribute to its biological activity by facilitating interactions with various receptors and enzymes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits activity against several biological targets, including:

  • Cholinesterases : It has been shown to moderately inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. For instance, related compounds have shown IC50 values in the range of 10-20 µM against these enzymes, suggesting potential applications in neurodegenerative diseases where cholinergic signaling is impaired .
  • Cyclooxygenases (COX) : Preliminary data suggest that derivatives of this compound may inhibit COX-2, an enzyme involved in inflammation. Inhibitory activities against COX enzymes are often linked to anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory disease models .

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of similar compounds containing the trifluoromethyl group. These compounds were found to enhance neuronal survival in models of oxidative stress, indicating a protective role against neurodegeneration .
  • Antimicrobial Activity : Recent investigations into related structures have revealed antimicrobial properties against both bacterial and fungal strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

Table 1: Biological Activity Summary

Biological TargetActivity TypeIC50 (µM)References
Acetylcholinesterase (AChE)Inhibition10 - 20
Butyrylcholinesterase (BChE)Inhibition10 - 20
Cyclooxygenase-2 (COX-2)InhibitionModerate
Antimicrobial ActivityBacterial/Fungal InhibitionVaries

Q & A

Q. Basic

  • Chiral HPLC : Uses columns like Chiralpak IG-3 with hexane/isopropanol gradients for baseline separation.
  • Polarimetry : Confirms enantiomeric excess (>98% for trans isomer).
  • FTIR and NMR : Identify functional groups (e.g., carboxylic acid C=O at ~1700 cm⁻¹) and cyclohexane ring protons (δ 1.2–2.5 ppm) .

Q. Advanced

  • Cryo-EM : Resolves bound conformations in enzyme complexes.
  • X-ray crystallography : Provides atomic-level structural data for stereoisomers .

How can researchers address contradictions in reported biological activities of stereoisomers?

Q. Advanced

  • Replicate assays under standardized conditions : Control variables like buffer pH, temperature, and enzyme source.
  • Crystallographic docking : Compare binding modes of active vs. inactive isomers (e.g., 100-fold potency difference in protease inhibition due to S3 subsite interactions) .
  • Meta-analysis : Pool data from multiple studies, adjusting for batch effects using statistical tools like PCA.

What methodologies are recommended for studying the compound’s mechanism of action in enzyme inhibition?

Q. Advanced

  • Kinetic assays : Measure KiK_i and kcatk_{cat} using fluorogenic substrates (e.g., Z-Phe-Arg-AMC for cysteine proteases).
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
  • Cryogenic electron microscopy (cryo-EM) : Visualizes inhibitor-enzyme complexes at near-atomic resolution .

How does the trifluoromethyl group influence the compound’s physicochemical properties?

Q. Basic

  • LogP : Increases hydrophobicity (predicted logP ~3.5 vs. ~2.8 for methyl analog).
  • Metabolic stability : Reduces oxidative degradation in liver microsome assays .

Q. Advanced

  • Computational modeling : DFT calculations assess electron-withdrawing effects on acidity (pKa ~3.1 for carboxylic acid).
  • Plasma protein binding assays : Compare free fraction using equilibrium dialysis .

What strategies mitigate challenges in large-scale purification of this compound?

Q. Basic

  • Recrystallization : Use ethanol/water mixtures to isolate trans isomer.
  • Countercurrent chromatography : Achieves high purity (>99%) with minimal solvent waste .

Q. Advanced

  • Simulated moving bed (SMB) chromatography : Automates continuous purification for industrial-scale production.
  • Quality control : LC-MS monitors residual solvents and diastereomeric impurities .

How can computational tools enhance the design of derivatives with improved potency?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Screens virtual libraries for optimal binding poses.
  • QSAR models : Predict bioactivity using descriptors like molar refractivity and H-bond donor count.
  • Free-energy perturbation (FEP) : Estimates ΔΔG for substituent modifications .

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